molecular formula C22H25N5O3 B5977256 N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5977256
M. Wt: 407.5 g/mol
InChI Key: LKGSLNNGKPUNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, a methoxyphenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole and piperidine intermediates. The benzotriazole intermediate can be synthesized through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions. The piperidine intermediate is often prepared via the hydrogenation of pyridine derivatives.

The final coupling reaction involves the condensation of the benzotriazole intermediate with the piperidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, where nucleophiles such as amines or thiols replace the triazole group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the triazole moiety.

Scientific Research Applications

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity, while the piperidine ring may interact with protein receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide is unique due to its combination of a benzotriazole moiety and a piperidine ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in scientific research and industrial processes.

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-30-20-9-5-2-6-16(20)14-26-15-17(10-11-21(26)28)22(29)23-12-13-27-19-8-4-3-7-18(19)24-25-27/h2-9,17H,10-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSLNNGKPUNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.